6-Amino-4-(5-bromo-2-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-Amino-4-(5-bromo-2-fluorophenyl)-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of a pyrano[2,3-c]pyrazole core, which is a fused ring system combining pyran and pyrazole rings. The presence of amino, bromo, and fluorophenyl substituents further enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4-(5-bromo-2-fluorophenyl)-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the condensation of a hydrazine derivative with a β-keto ester to form the pyrazole ring.
Cyclization to Form Pyrano[2,3-c]pyrazole: The pyrazole intermediate undergoes cyclization with an appropriate aldehyde and malononitrile under basic conditions to form the pyrano[2,3-c]pyrazole core.
Introduction of Substituents:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, the use of catalysts to improve reaction efficiency, and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-(5-bromo-2-fluorophenyl)-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
6-Amino-4-(5-bromo-2-fluorophenyl)-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic systems and as a ligand in coordination chemistry.
Medicine: The compound is being investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-amino-4-(5-bromo-2-fluorophenyl)-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-4-[2-(benzyloxy)-5-bromophenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-4-{5-bromo-2-[(2-chlorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Uniqueness
What sets 6-amino-4-(5-bromo-2-fluorophenyl)-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile apart from similar compounds is the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold for drug development.
Properties
Molecular Formula |
C14H10BrFN4O |
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Molecular Weight |
349.16 g/mol |
IUPAC Name |
6-amino-4-(5-bromo-2-fluorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C14H10BrFN4O/c1-6-11-12(8-4-7(15)2-3-10(8)16)9(5-17)13(18)21-14(11)20-19-6/h2-4,12H,18H2,1H3,(H,19,20) |
InChI Key |
BPYGIGABSSTCPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(C=CC(=C3)Br)F |
Origin of Product |
United States |
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